molecular formula C12H9NO6 B14151337 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione CAS No. 89226-87-9

2,3-Dimethoxy-6-nitronaphthalene-1,4-dione

Cat. No.: B14151337
CAS No.: 89226-87-9
M. Wt: 263.20 g/mol
InChI Key: NQRCBRPBIFIJAY-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is a naphthoquinone derivative characterized by the presence of two methoxy groups at positions 2 and 3, and a nitro group at position 6 on the naphthalene ring. This compound is known for its redox-cycling properties, which enable it to induce intracellular superoxide anion formation. Depending on the concentration, it can lead to cell proliferation, apoptosis, or necrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione typically involves the nitration of 2,3-dimethoxynaphthalene-1,4-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethoxy-6-nitronaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione involves its redox-cycling properties. The compound induces the formation of intracellular superoxide anions, which can lead to oxidative stress. This oxidative stress can result in different cellular outcomes, including cell proliferation, apoptosis, or necrosis, depending on the concentration of the compound. The molecular targets and pathways involved include the activation of reactive oxygen species (ROS) and the subsequent impact on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct redox-cycling properties and biological activities. The combination of these functional groups allows for specific interactions with cellular components, making it a valuable compound in research related to oxidative stress and cell signaling .

Properties

CAS No.

89226-87-9

Molecular Formula

C12H9NO6

Molecular Weight

263.20 g/mol

IUPAC Name

2,3-dimethoxy-6-nitronaphthalene-1,4-dione

InChI

InChI=1S/C12H9NO6/c1-18-11-9(14)7-4-3-6(13(16)17)5-8(7)10(15)12(11)19-2/h3-5H,1-2H3

InChI Key

NQRCBRPBIFIJAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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